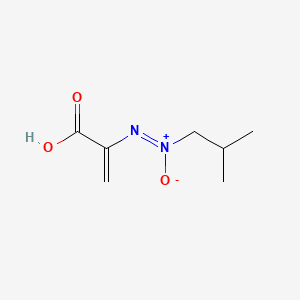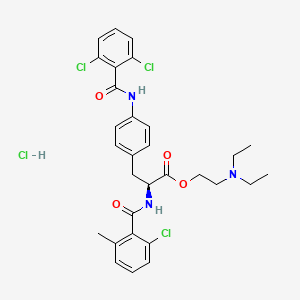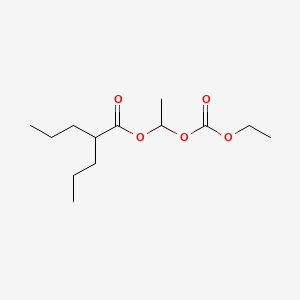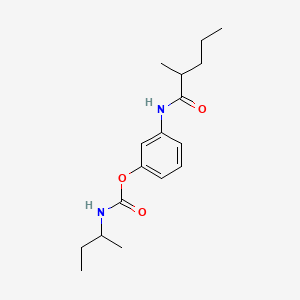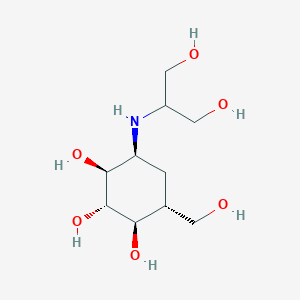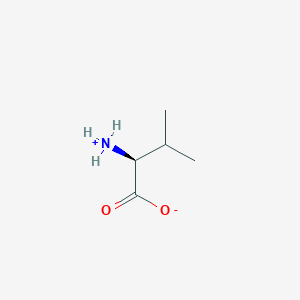![molecular formula C18H12F3NOS B1682199 [2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone CAS No. 1018830-99-3](/img/structure/B1682199.png)
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Overview
Description
“[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone” is a chemical compound with the molecular formula C18H12F3NOS . It is also known by its synonyms VCP171 and VPC171 . The compound has a molecular weight of 347.4 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N . Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 3 . The Exact Mass is 347.05916967 g/mol and the Monoisotopic Mass is also 347.05916967 g/mol . The Topological Polar Surface Area is 71.3 Ų . The Heavy Atom Count is 24 .Scientific Research Applications
Polymer Science
This compound has been used in the synthesis of fluorinated polyimides . These polyimides, which contain a multi-ether fluorinated diamine unit, have been synthesized through traditional thermal polycondensation with bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether and various commercial aromatic dianhydrides . The resulting polyimides exhibited high organo-solubility in common organic solvents and mechanical properties of tensile strengths of 92–116 MPa, tensile moduli of 2.0–42.3 GPa, elongations at break of 10–36% .
Pharmaceutical Research
The compound has been used in the development of discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis . The research team optimized the compound structure to retain DDRs inhibitory activity while removing the inhibitory activity of other kinases with toxic side effects . The resulting compound showed good oral absorption and ideal tissue distribution .
Electrochemical Analysis
A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants using a combination of square wave voltammetry and electrochemical impedance spectroscopy .
Cancer Research
Although not directly related to the compound , a similar compound, o-amino-arylurea derivatives, have been synthesized and evaluated for their kinase inhibitory activity . This suggests potential applications of the compound in cancer research.
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as 2-amino-3-benzoylthiophenes (2a3bts), have been identified as small-molecule allosteric potentiators of agonist function at g protein-coupled receptors (gpcrs), specifically the adenosine a1 receptor . This suggests that [2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound might have a broad spectrum of biological activities .
properties
IUPAC Name |
[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLVOBHWXLIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



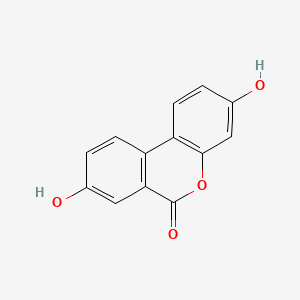
![ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B1682118.png)

